molecular formula C10H7ClN4 B1375112 4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile CAS No. 1343126-68-0

4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile

Cat. No.: B1375112
CAS No.: 1343126-68-0
M. Wt: 218.64 g/mol
InChI Key: QOWPCJSNRPPGRM-UHFFFAOYSA-N
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Description

4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile is a chemical compound that features a pyrazole ring substituted with an amino group and a chlorobenzonitrile moiety

Scientific Research Applications

4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile has several applications in scientific research:

Future Directions

The future directions for this compound could involve further studies to determine its physical and chemical properties, synthesis methods, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile typically involves the cyclization of 3-hydrazinopyridine-dihydrochloride with 3-ethoxyacrylonitrile . Another method involves the coupling of 3-bromopyridine with 3-aminopyrazole . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the chlorobenzonitrile moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a chlorobenzonitrile moiety allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(3-aminopyrazol-1-yl)-3-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4/c11-8-5-7(6-12)1-2-9(8)15-4-3-10(13)14-15/h1-5H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWPCJSNRPPGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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